molecular formula C7H11N3O B13472232 5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine

5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine

Cat. No.: B13472232
M. Wt: 153.18 g/mol
InChI Key: LGMUDWOSMYGVTP-UHFFFAOYSA-N
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Description

5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine is a compound that features a unique combination of an oxetane ring and a pyrazole ring The oxetane ring is a four-membered cyclic ether, while the pyrazole ring is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine typically involves the formation of the oxetane ring followed by the introduction of the pyrazole moiety. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound. Another approach is the intramolecular cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages in terms of safety, scalability, and efficiency. For example, the use of manganese dioxide as a heterogeneous reagent in flow processes can facilitate the oxidative aromatization of oxetane derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form oxazole derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: Both the oxetane and pyrazole rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazole derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted oxetane and pyrazole derivatives.

Scientific Research Applications

5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methyloxetan-3-YL)-1H-pyrazol-3-amine is unique due to its specific combination of oxetane and pyrazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-(3-methyloxetan-3-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H11N3O/c1-7(3-11-4-7)5-2-6(8)10-9-5/h2H,3-4H2,1H3,(H3,8,9,10)

InChI Key

LGMUDWOSMYGVTP-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C2=CC(=NN2)N

Origin of Product

United States

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